molecular formula C18H15BF4S B1585980 Triphenylsulfonium Tetrafluoroborate CAS No. 437-13-8

Triphenylsulfonium Tetrafluoroborate

Cat. No.: B1585980
CAS No.: 437-13-8
M. Wt: 350.2 g/mol
InChI Key: RTWMEMGVYYTCOZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Triphenylsulfonium Tetrafluoroborate plays a crucial role in biochemical reactions, particularly in photoinitiated cationic polymerization. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with photoinitiators and catalysts in polymerization reactions, facilitating the formation of polymers by generating reactive intermediates upon exposure to light . The nature of these interactions involves the cleavage of carbon-sulfur bonds, leading to the formation of radical fragments and strong Brønsted acids, which initiate the polymerization process .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance charge injection and transport in polymer light-emitting diodes, indicating its potential impact on cellular electrical properties . Additionally, its role as a photoinitiator suggests that it can induce changes in cellular metabolism by generating reactive intermediates that interact with cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate strong acids upon exposure to light. This process begins with the absorption of light, leading to the cleavage of carbon-sulfur bonds and the formation of radical fragments . These radicals then interact with biomolecules, initiating a cascade of reactions that result in polymerization. The compound’s ability to generate strong Brønsted acids is a key factor in its effectiveness as a photoinitiator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that its effectiveness as a photoinitiator can diminish over time due to degradation, which can impact its ability to initiate polymerization reactions. Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to effectively initiate polymerization without causing significant toxic effects . At high doses, the compound can exhibit toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the formation of polymers by generating reactive intermediates . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in generating strong acids also suggests its involvement in acid-catalyzed metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in methanol and other solvents facilitates its distribution within cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with cellular components, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its effectiveness as a photoinitiator and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylsulfonium Tetrafluoroborate can be synthesized through the reaction of triphenylsulfonium chloride with sodium tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the product is often purified through multiple recrystallization steps to achieve the desired quality .

Comparison with Similar Compounds

Uniqueness: Triphenylsulfonium Tetrafluoroborate is unique due to its high efficiency as a photoinitiator and its ability to generate strong acids upon light exposure. This makes it particularly useful in applications requiring precise control over polymerization processes .

Properties

IUPAC Name

triphenylsulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMEMGVYYTCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375391
Record name Triphenylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437-13-8
Record name Triphenylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulfonium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of magnesium turning (12 g) in ethyl ether (500 ml), bromobenzene (83.5 g, 0.54 mole) was added dropwise under reflux with stirring and continued to stir for 1 hour under reflux. to this Grignard reagent, benzene (500 ml) was added and concentrated until 500 ml. To this resultant mixture, a solution of diphenylsulfoxide (30 g, 0.15 mole) in benzene (200 ml) was added and reacted with stirring for 40 hours under reflux. After the reaction mixture was cooled to 0° C., 40% tetrafluoroboric acid (50 ml) was added dropwise at 0°-5° C. and reacted with stirring for 5 hours at the same temperature. After standing at room temperature overnight, the aqueous layer separated was extracted with methylene chloride (100 ml×3), the organic layer was washed with H2O, dried over anhydrous sodium sulfate and dried. The residual crude solid was recrystallized from chloroform/ethyl ether to give 28 g of triphenylsulfonium tetrafluoroborate as white crystals. m.p. 291°-292° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triphenylsulfonium Tetrafluoroborate facilitate photopolymerization?

A1: this compound acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV light, it undergoes photolysis, generating both radical and cationic species . These reactive species then interact with monomers, initiating the polymerization process. Notably, research indicates that this compound shows higher reactivity towards vinyl ether groups compared to methacrylate groups in both radical and cationic polymerization mechanisms .

Q2: What are the limitations of using this compound in photopolymerization systems with potassium trioxalatoferrate(III)?

A2: While this compound is an effective photoinitiator, its interaction with potassium trioxalatoferrate(III) in photopolymerization systems can be inefficient. Studies show that the photolytically generated ˙CO⊖2 radicals react more favorably with the iron(III) complex than with this compound . This competitive reaction significantly reduces the effectiveness of this compound in generating the phenyl radicals necessary for polymerization initiation.

Q3: Can this compound be used in visible light photoinitiating systems?

A3: Research suggests that while this compound is typically activated by UV light, it can function in a visible light system when combined with specific components. Studies show that a system incorporating a halogenated xanthene dye, an aromatic amine (like N,N-dimethylaniline), and this compound can efficiently initiate the cationic polymerization of certain epoxy monomers upon exposure to visible light . This broadened applicability is attributed to the combined action of the dye's visible light absorption, the amine's electron-donating properties, and the this compound's ability to generate initiating species.

Q4: Are there alternative compounds to this compound for initiating cationic polymerization?

A4: Yes, Diphenyliodonium chloride (Ph2I⊕Cl⊖) has been investigated as an alternative photoinitiator for cationic polymerization . When used in conjunction with potassium trioxalatoferrate(III) and acrylamide, Diphenyliodonium chloride effectively induced radical photopolymerization. Importantly, this system exhibited a correlation between the quantum yield of radical formation and the square root of the Diphenyliodonium chloride concentration. This suggests a potential for fine-tuning polymerization rates by adjusting the concentration of the photoinitiator.

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